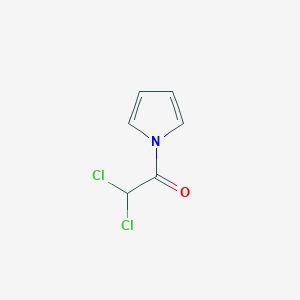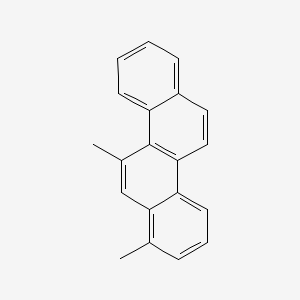
1,11-Dimethylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,11-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,11-Dimethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, particularly their carcinogenic potential.
Medicine: Studies involving this compound contribute to the development of cancer research, particularly in understanding how PAHs interact with biological systems to induce carcinogenesis.
Mecanismo De Acción
The mechanism by which 1,11-Dimethylchrysene exerts its effects involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert this compound into reactive metabolites, such as diol-epoxides, which can interact with cellular DNA and induce mutations. This process is a key factor in the compound’s carcinogenic potential .
Comparación Con Compuestos Similares
- 3,11-Dimethylchrysene
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: 1,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different methyl group positions, leading to variations in their metabolic pathways and carcinogenic potential. The presence of methyl groups at different positions can significantly affect the compound’s interaction with enzymes and its overall biological effects .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its unique chemical properties and potential biological effects. Understanding its synthesis, reactions, applications, and mechanisms of action provides valuable insights into the behavior of polycyclic aromatic hydrocarbons and their impact on health and industry.
Propiedades
Número CAS |
52171-92-3 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
1,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
Clave InChI |
HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



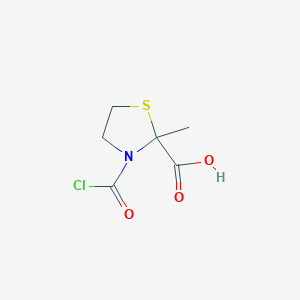
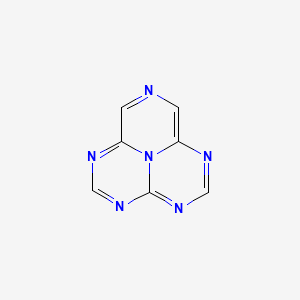
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)

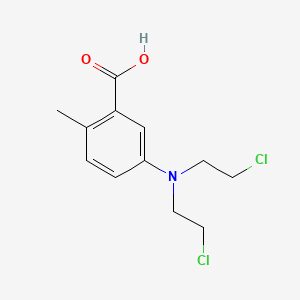
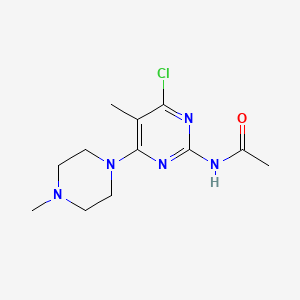

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)

![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)

